molecular formula C10H10NNaO4 B12976299 Sodium 2-(2-acetamidophenoxy)acetate

Sodium 2-(2-acetamidophenoxy)acetate

Cat. No.: B12976299
M. Wt: 231.18 g/mol
InChI Key: TWSMVDKCWHNCRG-UHFFFAOYSA-M
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Description

Sodium 2-(2-acetamidophenoxy)acetate is an organic sodium salt derived from 2-(2-acetamidophenoxy)acetic acid. Its structure comprises a phenoxy backbone substituted with an acetamido group at the ortho position and an acetate moiety. The sodium salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C10H10NNaO4

Molecular Weight

231.18 g/mol

IUPAC Name

sodium;2-(2-acetamidophenoxy)acetate

InChI

InChI=1S/C10H11NO4.Na/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

TWSMVDKCWHNCRG-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Sodium 2-(2-acetamidophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy Backbones

Compounds sharing the phenoxy-acetate framework but differing in substituents or functional groups exhibit distinct chemical and biological behaviors:

Compound Substituents Key Differences Impact on Properties Reference
Sodium 2-(2-aminophenyl)-2-oxoacetate 2-aminophenyl, oxoacetate Replaces acetamido with amino and oxo groups Higher reactivity in nucleophilic reactions; potential for diverse biological activity
Ethyl 2-(4-acetamidophenyl)acetate 4-acetamidophenyl, ethyl ester Acetamido group at para position; ethyl ester instead of sodium salt Reduced water solubility; altered pharmacokinetics
Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate 4-methylphenoxy, difluoro Methyl and fluorine substituents Enhanced metabolic stability and antitumor activity; lower lipophilicity compared to chloro/bromo analogs
Ethyl 2-(2-chlorophenoxy)acetate 2-chlorophenoxy, ethyl ester Chlorine substituent at ortho position Increased lipophilicity; potential herbicide applications

Key Observations :

  • Substituent Position: The ortho-substituted acetamido group in Sodium 2-(2-acetamidophenoxy)acetate likely enhances steric hindrance compared to para-substituted analogs, affecting receptor binding .
  • Salt vs. Ester Form: Sodium salts (e.g., Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate) exhibit superior aqueous solubility compared to ethyl esters, which may improve bioavailability in drug formulations .

Functional Group Modifications

Acetamido Group vs. Other Functional Groups
Compound Functional Group Key Differences Impact on Properties Reference
2-(2-Methoxy-N-methylacetamido)acetic acid Methoxy, N-methylacetamido Methoxy group instead of phenoxy; N-methylation Alters hydrogen-bonding capacity; reduced steric hindrance
2-(2-Hydroxy-N-methylacetamido)acetic acid Hydroxy instead of acetamido Hydroxy group replaces acetamido Increased polarity; potential for chelation or oxidation sensitivity

Key Observations :

Key Observations :

Physicochemical Properties

Solubility and Stability

  • Sodium Salt Advantage : Sodium salts (e.g., Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate) generally exhibit higher solubility in polar solvents compared to ester forms, facilitating use in aqueous systems .
  • Ester vs. Acid Forms : Ethyl esters (e.g., Ethyl 2-(4-acetamidophenyl)acetate) are more lipophilic, favoring membrane permeability but requiring metabolic activation .

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